

Application Notes and Protocols: C.I. Acid Red 183 for Histological Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Acid Red 183

Cat. No.: B1219784

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Introduction to C.I. Acid Red 183

C.I. Acid Red 183, also known by its Colour Index number 18800, is a synthetic anionic dye belonging to the monoazo class.^[1] While primarily utilized in the textile and leather industries for its vibrant red hue and good fastness properties, its characteristics as an acid dye also make it a potential candidate for biological staining applications.^{[1][2]} In histology, acid dyes are employed to stain basic (acidophilic) tissue components such as the cytoplasm, muscle fibers, and collagen. The staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue, a process that is enhanced in an acidic environment.

Although specific, validated histological protocols for **C.I. Acid Red 183** are not extensively documented in scientific literature, its properties are analogous to other red acid dyes commonly used in trichrome staining methods. Therefore, this document provides a detailed protocol for the application of **C.I. Acid Red 183** as a component in a Masson's trichrome-type staining procedure, designed to differentiate muscle and cytoplasm from collagen fibers.

Physicochemical Properties of C.I. Acid Red 183

A summary of the key physicochemical properties of **C.I. Acid Red 183** is presented in the table below. This information is essential for the preparation of staining solutions and for understanding the dye's behavior.

Property	Value
C.I. Name	Acid Red 183
C.I. Number	18800
CAS Number	6408-31-7[1]
Molecular Formula	C16H11ClN4Na2O8S2
Molecular Weight	532.48 g/mol
λ_{max}	494 nm
Appearance	Red powder
Solubility	Soluble in water

Experimental Protocol: Trichrome Staining with C.I. Acid Red 183

This protocol outlines a multi-step procedure for the differential staining of connective tissue, muscle, and cytoplasm using **C.I. Acid Red 183** as the primary plasma stain.

Principle:

The trichrome staining method involves the sequential application of different anionic dyes of varying molecular sizes in conjunction with a polyacid (e.g., phosphomolybdic or phosphotungstic acid). The initial staining with **C.I. Acid Red 183** will color muscle, cytoplasm, and collagen red. The subsequent application of a polyacid acts as a decolorizing agent, selectively removing the red dye from the more permeable collagen fibers. Finally, a fiber stain of a contrasting color (e.g., Aniline Blue or Light Green) is used to stain the collagen. The nuclei are typically stained beforehand with an iron hematoxylin solution.

Reagents:

- Bouin's Solution (Mordant):
 - Picric Acid, saturated aqueous solution: 75 ml

- Formalin (37-40% formaldehyde): 25 ml
- Glacial Acetic Acid: 5 ml
- Weigert's Iron Hematoxylin:
 - Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol
 - Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated HCl
 - Working Solution: Mix equal parts of Solution A and Solution B immediately before use.
- **C.I. Acid Red 183** Staining Solution (0.5% w/v):
 - **C.I. Acid Red 183** powder: 0.5 g
 - Distilled water: 100 ml
 - Glacial Acetic Acid: 1.0 ml
- Phosphomolybdic Acid Solution (1% w/v):
 - Phosphomolybdic acid: 1 g
 - Distilled water: 100 ml
- Aniline Blue Staining Solution (2.5% w/v):
 - Aniline Blue: 2.5 g
 - Distilled water: 100 ml
 - Glacial Acetic Acid: 2.0 ml
- 1% Acetic Acid Solution:
 - Glacial Acetic Acid: 1 ml
 - Distilled water: 99 ml

Procedure:

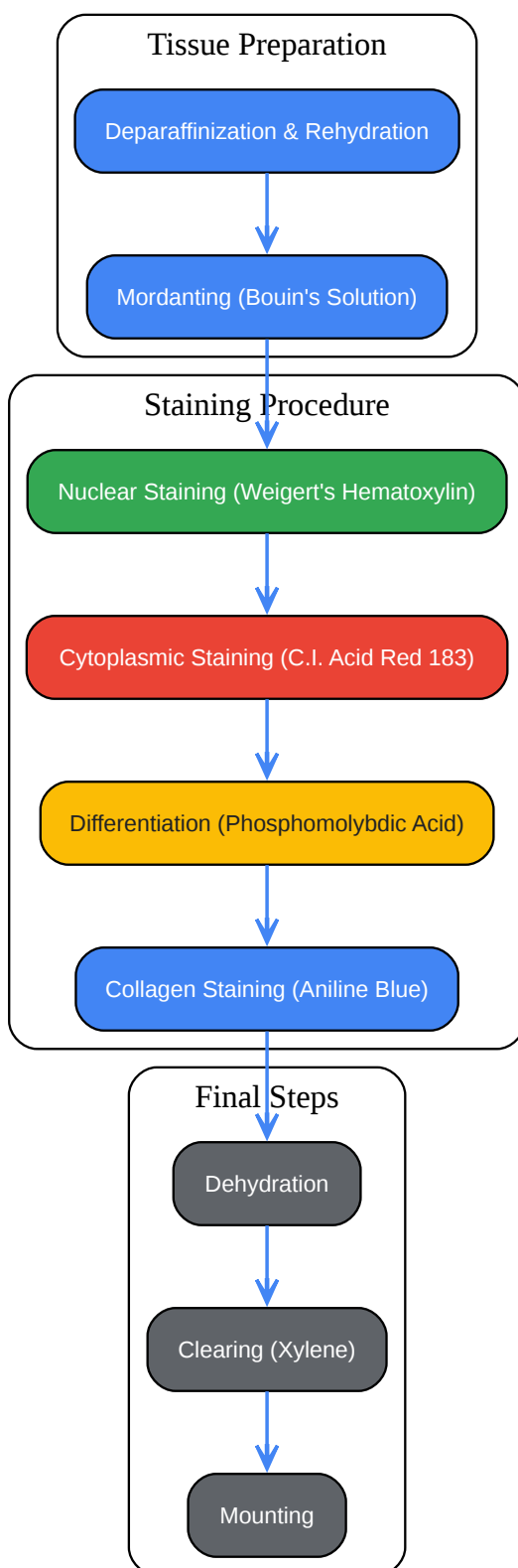
- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of absolute ethanol for 3 minutes each.
 - Transfer through two changes of 95% ethanol for 3 minutes each.
 - Rinse in distilled water.
- Mordanting:
 - Incubate slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
 - Allow slides to cool and wash in running tap water until the yellow color disappears.
- Nuclear Staining:
 - Immerse in freshly prepared Weigert's iron hematoxylin for 10 minutes.
 - Wash in running tap water for 10 minutes.
 - Differentiate in acid alcohol (1% HCl in 70% ethanol) with quick dips (1-3 seconds) to remove background staining.
 - Wash in running tap water for 5 minutes.
 - "Blue" the sections in Scott's tap water substitute or alkaline water for 1-2 minutes.
 - Wash in running tap water for 5 minutes.
- Cytoplasmic and Muscle Staining:
 - Immerse slides in the 0.5% **C.I. Acid Red 183** solution for 5-10 minutes.
 - Briefly rinse in distilled water.

- Differentiation:
 - Immerse in 1% phosphomolybdic acid solution for 5-10 minutes, or until the collagen is decolorized.
- Collagen Staining:
 - Without rinsing, transfer the slides directly into the 2.5% Aniline Blue solution for 5-10 minutes.
- Final Rinse and Dehydration:
 - Rinse briefly in 1% acetic acid solution.
 - Dehydrate through 95% ethanol and absolute ethanol, two changes of 3 minutes each.
 - Clear in two changes of xylene for 5 minutes each.
- Mounting:
 - Mount with a permanent mounting medium.

Expected Staining Results:

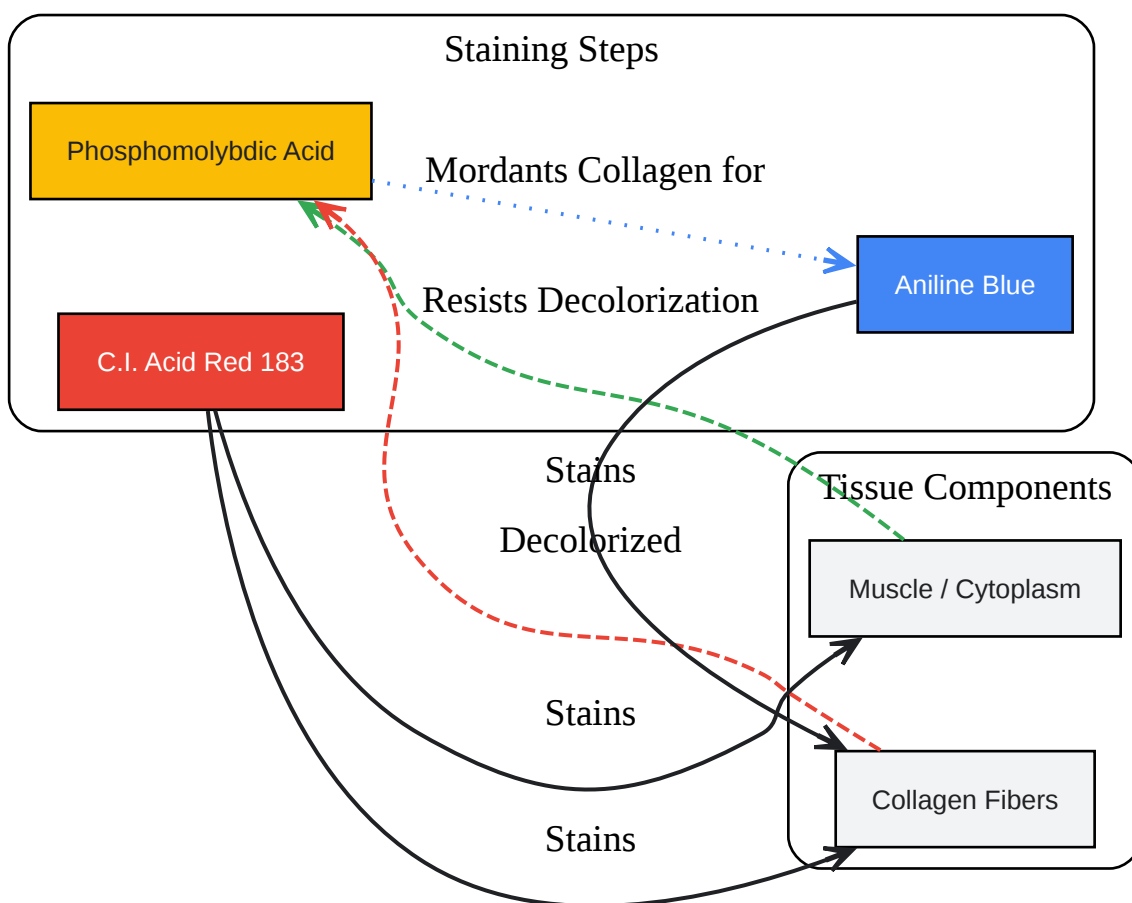
Tissue Component	Expected Color
Nuclei	Black/Dark Blue
Cytoplasm	Red
Muscle Fibers	Red
Erythrocytes	Red
Collagen	Blue

Diagrams



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Caption: Workflow of the Trichrome Staining Protocol.



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Caption: Principle of Differential Trichrome Staining.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols: C.I. Acid Red 183 for Histological Staining]. BenchChem, [2025]. [Online PDF]. Available at:

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